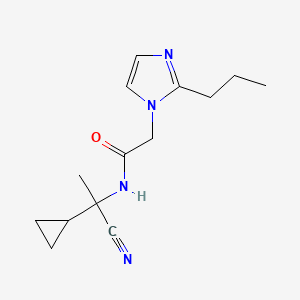![molecular formula C24H20N4O2S2 B2940823 3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-25-2](/img/structure/B2940823.png)
3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule known for its varied applications across multiple scientific disciplines. This compound is particularly interesting due to its unique structure, which includes a combination of a benzo[d]thiazole moiety and a 1,2,4-triazole ring, making it a valuable subject of study in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves the following steps:
Formation of the Benzothiazole Ring: : This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the 1,2,4-Triazole Ring: : The 1,2,4-triazole ring can be synthesized by cyclization reactions involving hydrazines and carboxylic acid derivatives.
Coupling Reactions: : The final compound can be synthesized through coupling reactions that link the benzothiazole and triazole moieties. This often involves the use of halide precursors and strong bases to promote the coupling process.
Industrial Production Methods
Industrial production typically employs similar synthetic routes but optimized for scale. This involves the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts may also be used to enhance reaction efficiency, and purification steps are scaled up to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The benzylthio group can undergo oxidation to form sulfoxide or sulfone derivatives.
Reduction: : The nitro or azo groups, if present, can be reduced to amines.
Substitution: : Various substitution reactions can be performed on the aromatic rings, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: : Typically, hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: : Sodium borohydride or catalytic hydrogenation are common methods.
Substitution: : Reagents like halogens, sulfuric acid, or nitric acid can be employed depending on the desired substituent.
Major Products
The major products from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, each with potential unique properties and applications.
Wissenschaftliche Forschungsanwendungen
3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has wide-ranging applications:
Chemistry: : Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: : Studied for its potential as an enzyme inhibitor, impacting various biochemical pathways.
Medicine: : Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Employed in the synthesis of advanced materials, such as polymers and resins.
Wirkmechanismus
The compound's mechanism of action often involves the interaction with specific molecular targets such as enzymes or receptors. For example, in medicinal chemistry, it can inhibit enzyme activity by binding to the active site or by altering the enzyme's conformation. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to its specific combination of functional groups that confer a distinctive set of properties.
List of Similar Compounds
3-((5-(benzylthio)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
3-((5-(benzylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
3-((5-(benzylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
These similar compounds share structural motifs but differ in the substituents on the aromatic rings, which can significantly alter their chemical behavior and applications.
Eigenschaften
IUPAC Name |
3-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c1-30-19-13-11-18(12-14-19)28-22(15-27-20-9-5-6-10-21(20)32-24(27)29)25-26-23(28)31-16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMMCOSEIVPONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2940750.png)
![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)

![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)




![N-(3,4-dimethylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2940760.png)
